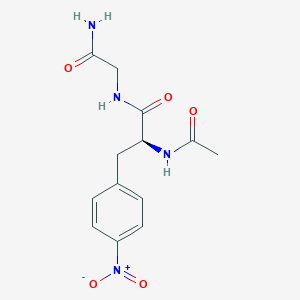
1,1'-(Docosane-1,22-diyl)dipyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Docosane-1,22-diyl)dipyrene is a chemical compound with the molecular formula C54H62. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . This compound features a docosane chain linking two pyrene units, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Docosane-1,22-diyl)dipyrene typically involves the coupling of two pyrene units with a docosane chain. This can be achieved through a series of organic reactions, including:
Grignard Reaction: Formation of a Grignard reagent from pyrene and subsequent coupling with a docosane halide.
Friedel-Crafts Alkylation: Alkylation of pyrene with a docosane derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Docosane-1,22-diyl)dipyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Docosane-1,22-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones.
Reduction: Reduction of the pyrene units can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Docosane-1,22-diyl)dipyrene has several scientific research applications:
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for diagnostic purposes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,1’-(Docosane-1,22-diyl)dipyrene involves its interaction with molecular targets through its pyrene units. These interactions can include:
Fluorescence: The pyrene units exhibit strong fluorescence, making the compound useful in imaging applications.
Complex Formation: The compound can form stable complexes with metal ions, which can be utilized in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,12-Dodecanediyl)dipyrene: A similar compound with a shorter dodecane chain linking the pyrene units.
1,1’-(1,22-Docosanediyl)dipyrene: Another name for the same compound.
Uniqueness
1,1’-(Docosane-1,22-diyl)dipyrene is unique due to its longer docosane chain, which can influence its physical and chemical properties, such as solubility and flexibility. This makes it particularly interesting for applications requiring specific molecular interactions and structural characteristics.
Eigenschaften
CAS-Nummer |
61549-38-0 |
|---|---|
Molekularformel |
C54H62 |
Molekulargewicht |
711.1 g/mol |
IUPAC-Name |
1-(22-pyren-1-yldocosyl)pyrene |
InChI |
InChI=1S/C54H62/c1(3-5-7-9-11-13-15-17-19-23-41-29-31-47-35-33-43-25-21-27-45-37-39-49(41)53(47)51(43)45)2-4-6-8-10-12-14-16-18-20-24-42-30-32-48-36-34-44-26-22-28-46-38-40-50(42)54(48)52(44)46/h21-22,25-40H,1-20,23-24H2 |
InChI-Schlüssel |
IWJBUSHKVBKDRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)


![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)



![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)

